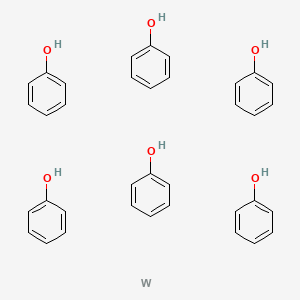

phenol;tungsten

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C36H36O6W |

|---|---|

Molecular Weight |

748.5 g/mol |

IUPAC Name |

phenol;tungsten |

InChI |

InChI=1S/6C6H6O.W/c6*7-6-4-2-1-3-5-6;/h6*1-5,7H; |

InChI Key |

LBTYUMZOCMQFHI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.[W] |

Origin of Product |

United States |

Synthetic Methodologies for Tungsten Phenol Complexes

General Synthetic Strategies

The synthesis of tungsten-phenol complexes, also known as tungsten aryloxide complexes, predominantly involves the reaction of a suitable tungsten precursor with a phenolic ligand. The choice of precursor is critical and dictates the reaction conditions and the nature of the final product. The most common precursors are tungsten halides and their oxo-derivatives, as well as tungsten alkoxides. The phenolic ligand can range from simple substituted phenols to complex polydentate aminophenols or calixarenes, allowing for fine-tuning of the electronic and steric properties of the resulting complex.

Reactions of Tungsten Halide Precursors with Phenolic Ligands

Tungsten halides, particularly those in the +6 oxidation state, are versatile starting materials for the synthesis of tungsten-phenoxide complexes. Their reactivity stems from the electrophilic nature of the tungsten center and the ability of the halide ligands to be displaced by incoming nucleophilic phenoxides.

Tungsten(VI) oxytetrachloride (WOCl₄) is a widely used precursor for creating oxotungsten(VI) phenoxide complexes. The reaction typically involves the stoichiometric addition of a phenol (B47542) to a solution of WOCl₄, often in a non-coordinating solvent like toluene (B28343) or dichloromethane. The reaction proceeds with the elimination of hydrogen chloride (HCl). The number of phenoxide ligands incorporated can be controlled by the stoichiometry of the reactants.

For instance, reacting WOCl₄ with two equivalents of a substituted phenol (ArOH) in refluxing toluene yields bis(phenoxide) complexes of the type [WOCl₂(OAr)₂]. researchgate.net These molecules often adopt a square pyramidal geometry with the oxo ligand in the apical position and the two phenoxide ligands arranged in a trans configuration to each other in the basal plane. researchgate.net Similarly, pure WOCl₄-x(OAr)x complexes, where x can be 1, 2, 3, or 4, have been prepared in high yields by reacting WOCl₄ with the stoichiometric amount of the corresponding substituted phenol or its lithium salt. researchgate.net

Complex polydentate ligands, such as aminotris(phenols) (H₃L), also react with WOCl₄ to yield well-defined complexes. For example, the reaction between H₃L and WOCl₄ can produce chloro complexes like [WO(L)Cl]. acs.org These complexes are valuable intermediates for further functionalization. The reaction of WOCl₄ with a linear triphenol has been shown to afford a dimeric complex, {WOCl[OArCH₂Ar¹(O)CH₂ArO]}₂, where the tridentate ligand coordinates in a meridional fashion. worktribe.com

Table 1: Synthesis of Tungsten-Phenol Complexes from WOCl₄

| Phenolic Ligand | Stoichiometry (Phenol:WOCl₄) | Solvent | Conditions | Product | Key Findings | Reference |

|---|---|---|---|---|---|---|

| Substituted Phenols (e.g., OC₆H₃-tBu-2-Me-6) | 2:1 | Toluene | Reflux | [WOCl₂(OAr)₂] |

Forms monomeric square pyramidal complexes with trans-phenoxide groups. | researchgate.net |

| Tris(2-hydroxy-3,5-dialkylbenzyl)amine (H₃Lᴿ) | 1:1 | Not specified | Not specified | [WO(Lᴿ)Cl] |

Forms identical chloro complexes as those from [W(eg)₃] route. | acs.org |

| 2,6-bis(3,5-di-t-butyl-2-hydroxybenzyl)-4-methylphenol | 1:1 | Toluene | Reflux | {WOCl[OArCH₂Ar¹(O)CH₂ArO]}₂ |

Results in a centrosymmetric, dimeric complex. | worktribe.com |

| 2,6-disubstituted phenols | Stoichiometric | Not specified | Not specified | WOCl₄-x(OAr)x (x=1-4) |

Allows for controlled substitution of chloride ligands. | researchgate.net |

Tungsten(VI) hexachloride (WCl₆) is another fundamental starting material for preparing tungsten-phenoxide compounds. wikipedia.org Being a powerful chlorinating agent and highly susceptible to hydrolysis, reactions involving WCl₆ require stringent anhydrous conditions. wikipedia.org The reaction with phenols can lead to the substitution of one or more chloride ligands. However, due to the high reactivity of WCl₆, it can also be reduced or lead to the formation of oxo-species if trace moisture is present. wikipedia.org For example, WCl₆ readily hydrolyzes to form WOCl₄ and subsequently WO₂Cl₂. wikipedia.org This inherent reactivity means that WOCl₄ is often a probable initial product in reactions run under non-rigorous conditions, and it has been suggested that WOCl₄ may be a necessary component for certain catalytic applications. nih.gov

The direct reaction of WCl₆ with phenols can produce a mixture of species with varying degrees of phenoxide substitution, [WCl₆-x(OAr)x]. acs.org These complexes are often used as precursors for catalyst systems. acs.org Furthermore, WCl₆ can react with alcohols to form alkoxy derivatives, and in some cases, this reaction proceeds with the reduction of the tungsten center to W(V). iaea.org The chloride ligands in WCl₆ are readily replaced by a variety of anionic ligands, including alkoxides and aryloxides. wikipedia.org

Table 2: Synthesis of Tungsten-Phenol Complexes from WCl₆

| Reagent | Solvent | Conditions | Product Type | Key Findings | Reference |

|---|---|---|---|---|---|

| Phenolic Compounds (ArOH) | Not specified | Not specified | [WCl₆-x(OAr)x] |

Often results in a mixture of species with varying substitution. | acs.org |

| Nonylphenol | Not specified | Not specified | WCl₆-nonylphenol complex | Forms a complex with a distinct absorption spectrum compared to free WCl₆. | nih.gov |

| Alcohols (ROH) | Not specified | Not specified | (RO)₂WCl₃ |

WCl₆ undergoes reduction to yield tungsten(V) dialkoxy derivatives. | iaea.org |

Reactions of Tungsten Alkoxide and Diolate Precursors with Phenolic Ligands

An alternative to halide precursors involves the use of tungsten complexes containing alkoxide or diolate ligands. These reactions proceed via ligand exchange, often driven by the formation of a more stable complex or the removal of a volatile alcohol byproduct.

The tris(ethanediolato)tungsten(VI) complex, [W(eg)₃] (where 'eg' is the 1,2-ethanediolato dianion), serves as an excellent precursor for generating heteroleptic tungsten(VI) phenoxides. acs.org This method avoids the generation of corrosive HCl. The reaction of [W(eg)₃] with aminotris(phenol) precursors (H₃Lᴿ) in refluxing toluene leads to the formation of monomeric oxotungsten(VI) complexes, such as [WO(Lᴿ)(Heg)]. acs.org In this product, one ethanediolato ligand has been displaced and remains coordinated as a monoanionic glycolate (B3277807) (Heg), while the aminotris(phenolate) binds as a tetradentate ligand. acs.org

This precursor can also react with substituted phenyl acetates, leading to the displacement of one or three diolato ligands depending on the nature of the phenyl group. lookchem.com This transesterification-like reaction has been used to prepare heteroleptic phenoxides of the type [W(eg)₂(OAr)₂]. acs.orglookchem.com These complexes are valuable as catalyst precursors for ring-opening metathesis polymerization (ROMP). acs.org

Table 3: Synthesis of Tungsten-Phenol Complexes from [W(eg)₃]

| Reagent | Solvent | Conditions | Product | Key Findings | Reference |

|---|---|---|---|---|---|

| Tris(2-hydroxy-3,5-dialkylbenzyl)amine (H₃Lᴿ) | Toluene | Reflux | [WO(Lᴿ)(Heg)] |

Forms monomeric oxotungsten(VI) complexes with a coordinated glycolate. | acs.org |

| Substituted Phenyl Acetates | Not specified | Not specified | [W(eg)₂(OAr)₂] |

Produces heteroleptic W(VI) phenoxides via displacement of diolato ligands. | acs.orglookchem.com |

Tungsten alkoxides, such as WO(OR)₄, can be synthesized and used as precursors for phenoxide complexes. osti.gov These alkoxides are themselves prepared from tungsten oxychlorides by reaction with sodium alkoxides in an alcoholic solution. osti.gov The synthesis of phenoxides from alkoxides can proceed through a transesterification reaction, where a phenol (ArOH) displaces an alcohol (ROH) from the tungsten coordination sphere. lookchem.com This approach is a practical method for preparing phenoxides, analogous to the synthesis of niobium and tantalum pentaphenoxides from their respective isopropoxides and phenyl acetate. lookchem.com The chloride ligands in WCl₆ can also be substituted by alkoxide ligands, which can then be further exchanged with phenoxides. wikipedia.org

Table 4: Synthesis of Tungsten-Phenol Complexes from Tungsten Alkoxides

| Alkoxide Precursor | Reagent | Reaction Type | Product Type | Key Findings | Reference |

|---|---|---|---|---|---|

WO(OR)₄ |

Phenols (ArOH) | Ligand Substitution | WO(OAr)x(OR)₄-x |

Reaction proceeds via displacement of alkoxide ligands. | osti.gov |

| Metal Alkoxides (General) | Phenyl Esters | Transesterification | Metal Phenoxides | A practical method for preparing phenoxides from alkoxides. | lookchem.com |

WCl₆ |

Alcohols (ROH) | Substitution | Tungsten Alkoxides | WCl₆ can be converted to alkoxides, which are precursors to phenoxides. | wikipedia.org |

Synthesis from Other Tungsten Compounds (e.g., Na2WO4·2H2O)

Sodium tungstate (B81510) dihydrate (Na₂WO₄·2H₂O) serves as a convenient and water-soluble precursor for the synthesis of certain tungsten-phenol complexes, particularly for forming tungsten oxide materials through reactions involving phenolic compounds. wikipedia.orgjmaterenvironsci.com While not a direct route to simple tungsten phenoxide complexes in the same way as halide precursors, it is instrumental in green synthesis approaches and for creating functional oxides. For instance, in the green synthesis of tungsten oxide nanoparticles, biomolecules from plant extracts, which include phenolic compounds like flavonoids and tannins, act as reducing and stabilizing agents for the tungsten ions from sodium tungstate. jmaterenvironsci.com The reaction involves the reduction of W⁶⁺ ions, facilitated by the electron-donating nature of the phenolic groups. jmaterenvironsci.com

Another application involves using sodium tungstate in hydrothermal methods. For example, tungsten oxide nanorods can be synthesized by reacting sodium tungstate with an acid, where phenolic compounds or other organic molecules can act as structure-directing agents. instanano.com It is also used as a catalyst in organic reactions, such as the synthesis of 2, 4, 5-triarylimidazoles, by catalyzing the condensation of an aromatic aldehyde, benzil, and ammonium (B1175870) acetate. sphinxsai.com Although this does not form a stable tungsten-phenol complex, it highlights the utility of sodium tungstate in reactions involving aromatic aldehydes which share structural similarities with phenols. sphinxsai.com

Ligand Design and Functionalization Strategies for Tungsten-Phenol Systems

The structure and reactivity of tungsten-phenol complexes are heavily influenced by the design of the phenoxide ligand. Strategies range from using simple monodentate phenols to complex, multi-dentate chelating structures that incorporate other donor atoms.

Monophenoxide and Substituted Phenoxide Ligands

Monophenoxide ligands are simple aryl groups bound to the tungsten center through a single oxygen atom. The synthesis of these complexes often starts from tungsten halides, such as tungsten hexachloride (WCl₆) or tungsten oxytetrachloride (WOCl₄). The addition of sterically demanding phenoxides, like 2,6-dimesitylphenoxide (OHMT), to tungsten precursors such as [W(O)(CHtBu)(PMe₂Ph)₂Cl₂] can lead to the formation of tungsten(IV) carbene complexes. acs.org These complexes, supported by phenolate (B1203915), oxo, and pyrrolide ligands, have been developed as catalysts for specific polymerization reactions. acs.org

The steric bulk of the substituents on the phenol ring plays a critical role in determining the final structure and stability of the complex. For instance, highly substituted phenols can prevent the formation of polymeric or dimeric structures, leading to monomeric species.

| Tungsten Precursor | Phenoxide Ligand | Resulting Complex Type | Key Finding |

|---|---|---|---|

| [W(O)(CHtBu)(PMe₂Ph)₂Cl₂] | 2,6-dimesitylphenoxide (OHMT) | Tungsten(IV) Carbene Phenolate | Catalyst for Z-selective homometathesis. acs.org |

Bis(phenoxide) and Aminobis(phenolate) Ligand Architectures

Bis(phenoxide) ligands feature two phenoxy groups connected by a linker, allowing them to chelate to the tungsten center. This chelation effect typically enhances the stability of the complex. When the linker also contains a donor atom, such as nitrogen, aminobis(phenolate) ligands are formed, which bind in a tridentate [O,N,O] fashion.

Dioxidotungsten(VI) complexes with aminobis(phenolate) ligands, such as [WO₂(O₂NOMe)], can be synthesized and subsequently converted to monooxido dichloro compounds like [WOCl₂(O₂NOMe)] by reacting with chloride sources. researchgate.net Similarly, organosubstituted imido tungsten(VI) complexes like cis-[W(NPh)(ONOtBu)Me₂] have been prepared through transmetalation reactions. researchgate.net The geometry of these complexes can be influenced by the reaction conditions, sometimes yielding mixtures of cis and trans isomers. researchgate.net Chiral biphenoxide ligands have also been employed to create tungsten alkylidene complexes, such as W(NAr)(CHCMe₂Ph)(Biphen), which are effective catalysts for asymmetric ring-closing metathesis reactions. nih.gov

| Tungsten Precursor/Complex | Ligand Type | Resulting Complex | Synthetic Note |

|---|---|---|---|

| [WO₂(O₂NOMe)] | Aminobis(phenolate) | [WOCl₂(O₂NOMe)] | Reacts with chloride sources (e.g., Me₃SiCl) to form dichloro derivatives. researchgate.net |

| W(VI) Imido Dichloro Complex | Aminobis(phenolate) | cis-[W(NPh)(ONOtBu)Me₂] | Prepared by transmetalation with methyl magnesium iodide. researchgate.net |

| Tungsten Alkylidene Precursor | Chiral Biphenoxide | W(NAr)(CHCMe₂Ph)(Biphen) | Catalyst for asymmetric ring-closing metathesis. nih.gov |

Tripodal Aminotris(phenolate) Ligands

Tripodal aminotris(phenolate) ligands are tetradentate ligands that create a well-defined coordination pocket around the metal center. They consist of a central nitrogen atom linked to three phenolate arms, providing [N,O,O,O] coordination. These ligands are effective at stabilizing high-oxidation-state metal centers. Amino triphenolate tungsten(VI) complexes have been synthesized and demonstrated to be highly efficient catalysts in haloperoxidation reactions, outperforming analogous molybdenum and vanadium complexes. researchgate.net The robust nature of the tripodal ligand framework provides significant stability to the catalytic species. researchgate.net

Redox-Active and Non-Innocent Phenolic Ligands (e.g., Phenylenediamine Bis(phenolate))

Redox-active ligands, also known as "non-innocent" ligands, can participate in redox reactions, meaning the ligand itself can be oxidized or reduced. rsc.org This property adds another layer of complexity and potential reactivity to the metal complex. Anionic ligands like o-amidophenolates are capable of reversible oxidation and can act as electron reservoirs for the metal center. rsc.org In the context of tungsten chemistry, ligands derived from phenylenediamine and substituted phenols can stabilize different oxidation states of the metal or participate in electron transfer processes. While the direct synthesis of a tungsten phenylenediamine bis(phenolate) complex is not detailed in the provided sources, the principle of using redox-active phenolate-type ligands is a known strategy to influence the electronic properties and reactivity of transition metal complexes. rsc.orgsfu.ca

Schiff Base Ligands Incorporating Phenol Moieties

Schiff base ligands are formed by the condensation of a primary amine with an aldehyde or ketone. scispace.com When the aldehyde or amine precursor contains a hydroxyl group on an aromatic ring, the resulting Schiff base ligand incorporates a phenol moiety capable of coordinating to a metal center upon deprotonation. nih.gov These ligands are often multidentate, providing high stability to the resulting metal complexes. scispace.com

Dioxidotungsten(VI) complexes, such as [WO₂L(CH₃OH)], have been prepared by reacting WCl₆ with a tridentate ONO-donor Schiff base ligand derived from 2-hydroxy-1-naphthaldehyde (B42665) and 4-aminobenzoic hydrazide. researchgate.net Similarly, tungsten carbonyl derivatives like cis-[(SB)W(CO)₄] can be synthesized from the reaction of tungsten hexacarbonyl with bidentate Schiff bases. researchgate.net These complexes can undergo further reactions; for example, reaction with halogens can lead to the formation of [(SB)W(CO)₃X₂] or the CO-free product [(SB)WCl₄]. researchgate.net The versatility of Schiff base ligands allows for the synthesis of tungsten complexes with varied coordination geometries and reactivity. scispace.com

| Tungsten Precursor | Schiff Base Ligand Type | Resulting Complex | Synthetic Feature |

|---|---|---|---|

| WCl₆ | Tridentate ONO-donor | [WO₂L(CH₃OH)] | Forms a dioxidotungsten(VI) complex. researchgate.net |

| W(CO)₆ | Bidentate N₂-donor | cis-[(SB)W(CO)₄] | Forms a cis-disubstituted tungsten carbonyl complex. researchgate.net |

| cis-[(SB)W(CO)₄] | Bidentate N₂-donor | [(SB)W(CO)₃X₂] (X=Br, I) | Formed by reaction with halogens. researchgate.net |

Stereoselective Synthesis and Isomer Control

The synthesis of tungsten-phenol complexes with specific stereochemistry is a critical area of research, driven by their potential applications in asymmetric catalysis. Control over the isomeric form of these complexes can be achieved through several strategies, primarily involving the use of chiral ligands or by creating stable "chiral-at-metal" centers where the arrangement of achiral ligands around the tungsten atom generates chirality.

A prominent strategy for inducing stereoselectivity is the incorporation of chiral phenoxide ligands. For instance, tungsten alkylidene complexes containing enantiomerically pure biphenoxide ligands have been successfully synthesized and employed as catalysts in asymmetric ring-closing metathesis reactions. Complexes such as W(NAr)(CHCMe₂Ph)(Biphen), where Biphen is the (S)-3,3'-di-tert-butyl-5,5',6,6'-tetramethyl-1,1'-biphenyl-2,2'-diolate ligand, have demonstrated the ability to produce cyclic organic molecules with high enantiomeric excess (% ee). nih.govresearchgate.net The synthesis of these chiral complexes involves the reaction of a tungsten precursor with the enantiomerically pure biphenol. nih.gov The effectiveness of these catalysts highlights how the chirality of the phenoxide ligand is transferred to the catalytic process, dictating the stereochemical outcome of the reaction.

Another approach focuses on controlling the formation of geometric isomers, such as cis and trans isomers. The reaction of tungsten oxychloride (WOCl₄) with tridentate Schiff base ligands containing a phenol group, like [O,N,O]-2-[(4-hydroxy-3-pentene-2-ylidene) amino]phenol (hpap), can lead to the formation of both cis and trans isomers of the resulting dichloride complex, [WOCl₂(hpap)]. researchgate.net The ratio of these isomers can be influenced by reaction conditions, although often a mixture is obtained. researchgate.net

Beyond ligand-based chirality, significant research has been dedicated to creating and maintaining chirality at the tungsten center itself. Computational studies using Density Functional Theory (DFT) have explored the racemization pathways of chiral cis-dioxotungsten complexes with bidentate ligands, such as cis-[WO₂(acac)₂]. nih.gov These studies have identified several potential pathways for racemization, including the Bailar (B) and Ray-Dutt (RD) twists. For more sterically hindered ligand systems, alternative, lower-energy pathways like the Dhimba-Muller-Lammertsma (DML) twist have been identified as being more favorable. nih.gov The energy barriers for these isomerization processes are highly dependent on the steric bulk of the ligands. Increasing steric congestion, for example by substituting acetylacetonate (B107027) (acac) ligands with more bulky nacnac ligands bearing N-Ph substituents, significantly raises the energy barrier for racemization. nih.gov This suggests that with appropriate ligand design, chiral-at-tungsten complexes can be rendered configurationally stable and suitable for use in asymmetric catalysis.

Table 1: Calculated Racemization Barriers for Chiral-at-Tungsten Complexes

This table presents DFT calculated Gibbs free energy barriers (ΔG‡) for the racemization of different chiral cis-dioxotungsten complexes via various twist mechanisms. Data sourced from computational studies. nih.gov

| Complex | Twist Mechanism | ΔG‡ (kcal/mol) |

| cis-[WO₂(acac)₂] | Bailar (B) | 35.5 |

| cis-[WO₂(acac)₂] | Ray-Dutt (RD) | > 35.5 |

| cis-[WO₂(nacnac)₂] | DML Twist | 9.8 |

| cis-[WO₂(nacnac)₂]Ph4 | DML Twist | 25.5 |

Mechanism of Tungsten-Phenol Complex Formation

The formation of tungsten-phenol complexes can proceed through a variety of mechanistic pathways, largely dependent on the nature of the tungsten precursor, the phenol, and the reaction conditions.

One fundamental pathway involves the direct reaction between a tungsten halide and a phenol or phenoxide . In many syntheses, a tungsten chloride precursor, such as WCl₆ or WOCl₄, is treated with a phenol in the presence of a base, or directly with a pre-formed alkali metal phenoxide. The reaction typically proceeds via nucleophilic substitution, where the phenoxide oxygen atom displaces chloride ligands from the tungsten center. The synthesis of tungsten(IV) tetra-aryls from W(OPh)₆ and Grignard reagents represents a variation of this theme. researchgate.net

In cases involving tungsten complexes in low oxidation states, the mechanism can involve C-H bond activation of the phenol. Studies have shown that complexes like W(PMe₃)₆ can react with phenols, leading to the activation of C-H bonds on the aromatic ring. acs.org This pathway is particularly relevant for the functionalization of the phenol ligand itself, either prior to or after coordination to the metal center. A related mechanism is σ-bond metathesis, which has been proposed for C-H activation by certain tungsten hydrocarbyl hydrido complexes. marquette.edu

For certain tungsten precursors, the formation mechanism can be more complex. For example, the formation of a tungsten(VI) N-heterocyclic carbene (NHC) complex from WOCl₄ was computationally shown to proceed via an associative interchange mechanism . acs.org This pathway begins with the nucleophilic attack of a ligand at the tungsten center, followed by the concerted loss of a leaving group (like HCl), often mediated by a second molecule. acs.org A similar associative pathway can be envisioned for the reaction of phenols with tungsten(VI) centers, where the phenol initially coordinates to the metal before deprotonation and elimination of a ligand like chloride.

The phenol ligand itself can play an active role in the mechanism beyond simple coordination. In reactions using 2-hydroxy-5-chlorthiophenol, it has been shown that the ligand can reduce W(VI) to W(V), with this redox step being integral to the complex formation. psu.ru This highlights that the electronic properties of the phenol can dictate the final oxidation state of the tungsten in the complex.

Kinetic studies provide deeper insight into the stepwise nature of these reactions. For instance, the ring-opening of a chelating dithiolate ligand in a tungsten carbonyl complex was found to occur via a solvent-assisted concerted mechanism . nih.gov This suggests that the solvent can play a crucial role in stabilizing transition states during ligand exchange and complex formation. Furthermore, some formation reactions, particularly those initiated by light, can proceed through a radical chain mechanism . nsf.gov For example, the photochemical disproportionation of [CpW(CO)₃]₂ can initiate a radical chain to form a tungsten hydride, a process that could be adapted for the synthesis of other tungsten complexes. nsf.gov

Finally, mechanistic investigations of catalytic cycles involving tungsten-phenoxide complexes have revealed key intermediates. In asymmetric ring-closing metathesis catalyzed by a chiral tungsten biphenoxide complex, intermediate tungstacyclobutane complexes were observed spectroscopically. nih.govresearchgate.net These observations are crucial for understanding the step-by-step process by which the final organic product is formed and the catalyst is regenerated.

Structural Elucidation and Electronic Characterization of Tungsten Phenol Complexes

X-ray Crystallographic Analysis for Molecular Structure Determination

X-ray crystallography provides definitive insights into the three-dimensional arrangement of atoms within tungsten-phenol complexes, revealing detailed information about coordination geometries, bond parameters, and intermolecular interactions.

Spectroscopic Probes for Electronic Structure and Ligand Environment

Spectroscopic techniques are indispensable for characterizing the electronic structure, bonding, and dynamic behavior of tungsten-phenol complexes in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, Variable Temperature NMR)NMR spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the ligand environment and the electronic state of the tungsten center.

¹H NMR: The ¹H NMR spectra of tungsten-phenol complexes reveal characteristic signals for the aromatic protons of the phenoxide ligands, as well as signals for any alkyl or other substituents present. The chemical shifts of these protons are sensitive to the electronic environment around the tungsten center and the coordination mode of the phenoxide ligand. For example, downfield shifts of aromatic proton signals are often observed upon coordination to tungsten, indicating deshielding niscpr.res.in. The presence or absence of a signal for a phenolic -OH proton can indicate whether the phenol (B47542) has been deprotonated to form a phenoxide ligand niscpr.res.in. Variable temperature ¹H NMR studies can provide insights into the dynamic processes occurring in solution, such as ligand rotation, fluxionality, or isomer interconversion researchgate.netcolumbia.edu. For instance, the migration of metal fragments around a phenolic rim or the rotation of bulky phenoxide ligands can be monitored by observing changes in the NMR spectra with temperature columbia.edu.

¹³C NMR: ¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon framework of the ligands. The chemical shifts of the carbon atoms directly bonded to oxygen in the phenoxide ligands are particularly informative, reflecting the strength of the W-O bond and the electronic donation from the oxygen atom acs.org.

Variable Temperature NMR: Variable temperature (VT) NMR studies are crucial for understanding the dynamic behavior of these complexes. For example, they can reveal the onset of ligand rotation, dissociation, or intramolecular rearrangements. The observation of averaged signals at higher temperatures, which sharpen or split into distinct signals at lower temperatures, is indicative of dynamic processes researchgate.netcolumbia.edu. This technique is vital for characterizing the conformational flexibility of ligands and the lability of certain bonds within the complex.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within tungsten-phenol complexes by analyzing the vibrational modes of chemical bonds. When IR radiation interacts with a molecule, specific frequencies are absorbed, causing bonds to stretch and bend. These absorptions result in characteristic peaks in the IR spectrum, acting as a molecular fingerprint. For tungsten-phenol complexes, IR spectroscopy can confirm the presence of the phenol ligand and provide information about its coordination to the tungsten center.

For instance, the O-H stretching vibration of a free phenol typically appears as a broad band between 3200 and 3600 cm⁻¹ solubilityofthings.comlibretexts.org. Upon coordination to a metal center like tungsten, this O-H band may shift or broaden, indicating the formation of a metal-oxygen bond, often as a phenoxide ligand solubilityofthings.com. Tungsten-oxygen (W=O) stretches in tungsten(VI) oxide complexes are typically observed in the range of 850-1000 cm⁻¹ utupub.fisoton.ac.uk. The specific positions and intensities of these bands, along with other ligand vibrations, help in confirming the proposed structure and the nature of the tungsten-ligand interactions utupub.fiksu.edu.sa. For example, studies on tungsten(VI) dioxidometal complexes with phenolate (B1203915) ligands have identified characteristic W=O stretches in the IR spectra, with isotopic labeling (¹⁸O) used to confirm these assignments utupub.fi.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within molecules, providing information about their electronic structure and conjugation. Molecules absorb UV-Vis light when electrons are promoted from a ground state to an excited state pharmacyconcepts.inmvpsvktcollege.ac.inncku.edu.twdu.edu.eg. In transition metal complexes, these transitions can involve metal-centered d-d transitions, ligand-to-metal charge transfer (LMCT), or metal-to-ligand charge transfer (MLCT) bands.

Tungsten-phenol complexes can exhibit absorption bands in the UV-Vis region that are characteristic of the tungsten center and the coordinated phenol or phenoxide ligands rsc.orgsci-hub.seoup.com. Phenol itself has characteristic UV absorptions due to π→π* transitions vscht.cz. When phenol coordinates to tungsten, these electronic transitions can be modified. For example, the presence of conjugated systems within the ligand structure or metal-ligand interactions can lead to shifts in absorption maxima and changes in extinction coefficients du.edu.egrsc.orgresearchgate.net. Tungsten(V) complexes, in particular, can display low-energy absorption bands in the near-infrared (NIR) region, often associated with ligand-to-metal charge transfer or d-d transitions, which are influenced by the nature of the ligands sci-hub.seresearchgate.netacs.orgacs.org. The electronic spectra, combined with theoretical calculations, help in understanding the electronic configuration and the extent of delocalization within these complexes researchgate.netacs.orgutu.fi.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique specifically used to study species with unpaired electrons, i.e., paramagnetic species rsc.orgresearchgate.netciqtekglobal.com. It provides detailed information about the electronic environment, spin state, and magnetic interactions of these unpaired electrons.

Tungsten complexes can exist in various oxidation states, some of which are paramagnetic (e.g., W(V), a d¹ configuration). EPR spectroscopy is thus invaluable for characterizing such tungsten-phenol complexes if they contain paramagnetic centers sci-hub.seacs.orgacs.orgutu.finih.govacs.org. The EPR spectrum provides parameters such as the g-value (which indicates the effective magnetic field experienced by the electron) and hyperfine coupling constants (which arise from the interaction of the unpaired electron with magnetic nuclei, such as ¹⁸³W) acs.orgacs.orgutu.ficiqtekglobal.comacs.org. For instance, a tungsten(V) complex with a phenoxide ligand was reported to show an EPR signal with a giso value of 1.986, indicating a paramagnetic species with the unpaired electron delocalized over the ligand, though with some spin density on the tungsten atom utu.fi. The g-values and hyperfine coupling constants can reveal details about the metal-ligand bonding and the symmetry of the complex acs.orgacs.org. EPR is particularly useful for identifying radical species or specific oxidation states of the metal center utu.firsc.orgresearchgate.net.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of compounds, as well as to elucidate their structure through fragmentation analysis uni-saarland.dewhoi.eduwhitman.edumdpi.com. In the ionization source, molecules are converted into ions, typically by bombarding them with electrons (Electron Ionization, EI) or by other ionization methods uni-saarland.dewhoi.edumdpi.com. The electron filament in EI sources is often made of tungsten uni-saarland.demdpi.com.

For tungsten-phenol complexes, mass spectrometry can confirm the molecular weight of the intact complex, providing a molecular ion peak. Fragmentation patterns, which arise from the breaking of chemical bonds within the molecular ion, yield smaller fragment ions. Analyzing these fragments can reveal structural information about the ligands and the coordination environment around the tungsten atom uni-saarland.dewhoi.eduwhitman.edumdpi.com. For example, electrospray ionization mass spectrometry (ESI-MS) is commonly used to analyze coordination complexes and can provide information about the molecular ion and its adducts utu.fimdpi.com. The fragmentation of phenol itself under EI conditions typically shows a molecular ion peak at m/z 94, with characteristic fragments resulting from the loss of CO, CHO, and H₂O docbrown.info. Studying the fragmentation of tungsten-phenol complexes can help identify which parts of the ligand remain attached to the tungsten center after ionization.

Electrochemical Studies for Redox Properties

Electrochemical studies, particularly cyclic voltammetry (CV), are essential for investigating the redox properties of tungsten-phenol complexes. These techniques measure the potential at which electron transfer occurs, providing insights into the metal's oxidation states and the complex's ability to undergo oxidation or reduction researchgate.netrsc.orgrsc.orgresearchgate.netresearchgate.netnih.govuzh.ch.

Tungsten complexes can exhibit multiple redox states, and the phenol or phenoxide ligands significantly influence these potentials researchgate.netrsc.orgresearchgate.netresearchgate.netnih.gov. Cyclic voltammetry can reveal quasi-reversible one-electron or multi-electron transfer processes, indicating the stability of different oxidation states researchgate.netrsc.orgrsc.org. For example, studies on molybdenum and tungsten oxobisdithiolene complexes have shown that their redox potentials are highly sensitive to temperature and the nature of the substituents on the ligands rsc.orgresearchgate.netnih.gov. Tungsten compounds often display more temperature-sensitive redox potentials compared to their molybdenum counterparts researchgate.netnih.gov. Electrochemical studies can also be used to probe the interaction of these complexes with other species, such as cations or anions, by monitoring changes in their electrochemical waves researchgate.net. The electrochemical behavior provides critical data for understanding the reactivity and potential catalytic applications of these tungsten complexes.

Ligand Exchange and Substitution Reactions

Ligand exchange is a fundamental process in the chemistry of tungsten-phenol systems, allowing for the systematic modification of the metal's coordination sphere. nsu.ruchemguide.co.uk These reactions are crucial for introducing new functionalities and tuning the reactivity of the complex.

The interconversion between chloro and phenoxide (as a type of alkoxide) ligands on a tungsten center is a key synthetic strategy. Oxotungsten(VI) complexes containing tetradentate aminotris(phenolate) ligands, denoted as [WO(LR)Cl], can be synthesized from the corresponding alkoxide precursors. acs.org The treatment of these alkoxide complexes with thionyl chloride (SOCl2) in dichloromethane (CH2Cl2) facilitates a chloride-for-alkoxide substitution, yielding the desired chloro complexes. acs.org

Conversely, the same chloro complexes, [WO(LMe)Cl] and [WO(LtBu)Cl], can be formed directly by reacting the aminotris(phenol) ligand precursors (H3LMe and H3LtBu) with tungsten oxytetrachloride ([WOCl4]). acs.orgfigshare.com This demonstrates the accessibility of these chloro derivatives from either alkoxide or chloride precursors, highlighting the reversible nature of this substitution. A similar approach is used for preparing tungsten(VI) dichloro complexes, [WOCl2(L)], from phenolic ligand precursors and [WOCl4]. researchgate.net

| Tungsten Precursor | Phenol/Phenoxide Ligand Precursor | Chlorinating/Alkoxylating Agent | Product | Reference |

|---|---|---|---|---|

| [WO(LR)(alkoxide)] | - | SOCl2 | [WO(LR)Cl] | acs.org |

| [WOCl4] | H3LMe or H3LtBu | - | [WO(LMe)Cl] or [WO(LtBu)Cl] | acs.org |

| [WOCl4] | H2LMe or H2LtBu | - | [WOCl2(LMe)] or [WOCl2(LtBu)] | researchgate.net |

Diolato ligands, such as the 1,2-ethanediolato (eg) dianion, can be effectively displaced from the tungsten coordination sphere by multidentate phenol-containing ligands. The tris(ethanediolato)tungsten(VI) complex, [W(eg)3], serves as a common starting material for this transformation. acs.orgresearchgate.net

When [W(eg)3] is refluxed in a toluene (B28343) solution with aminotris(phenol) precursors like tris(2-hydroxy-3,5-dimethylbenzyl)amine (H3LMe) or tris(2-hydroxy-3,5-di-tert-butylbenzyl)amine (H3LtBu), it yields monomeric oxotungsten(VI) complexes. acs.org In these products, [WO(LMe)(Heg)] and [WO(LtBu)(Heg)], the tripodal phenolic ligand has displaced two of the original diolato ligands, with one remaining as a monoanionic glycolate (B3277807) ligand (Heg). acs.org Similarly, reaction with the aminobis(phenol) precursor methylamino-N,N-bis(2-methylene-4,6-dimethylphenol) (H2LMe) results in the formation of [WO(eg)(LMe)], where the tridentate [O,N,O] ligand displaces diolato ligands. researchgate.net

| Tungsten Precursor | Phenolic Ligand Precursor | Product Complex | Reference |

|---|---|---|---|

| [W(eg)3] | H3LMe | [WO(LMe)(Heg)] | acs.org |

| [W(eg)3] | H3LtBu | [WO(LtBu)(Heg)] | acs.org |

| [W(eg)3] | H2LMe | [WO(eg)(LMe)] | researchgate.net |

Reactions with Carbon-Containing Substrates

Tungsten-phenol complexes are precursors to a variety of organometallic species through reactions with carbon-based reagents. These transformations are fundamental to olefin metathesis and other catalytic applications.

Tungsten-phenoxide complexes are widely used to synthesize alkylidene complexes, which are key initiators in olefin metathesis. acs.org Tungsten oxo alkylidene biphenolate complexes, for instance, have been synthesized with formulas such as W(O)(CHR)(rac-biphenolate)(PPhMe2) and the dimeric form (R,S)-[W(μ-O)(CHR)(biphenolate)]2. acs.orgresearchgate.net These active initiators are typically 14-electron W(O)(CHR)(biphenolate) complexes. researchgate.net

The formation of such complexes can proceed through various synthetic routes. For example, tungsten oxo complexes like W(O)(CHCMe2Ph)L2Cl2 react with the lithium salt of a pincer-type [ONO]2- ligand to yield W(O)(CHCMe2Ph)(ONO)(L). mit.edu

These alkylidene complexes readily react with olefins, such as ethylene, to form metallacyclobutane intermediates, which are central to the metathesis mechanism. mit.edunih.gov The reaction of W(O)(CHCMe2Ph)(ONO)(L) complexes with ethylene leads to the phosphine-free metallacyclobutane complex W(O)(CH2CH2CH2)(ONO). mit.edu Similarly, reactions involving tungsten imido alkylidene complexes with chiral biphenoxide ligands and substrates like 13C-labeled ethylene have allowed for the direct observation of the corresponding unsubstituted tungstacyclobutane complex. nih.govresearchgate.net

| Tungsten Precursor | Ligands/Reagents | Product Type | Example Product | Reference |

|---|---|---|---|---|

| W(O)Cl4 precursor | Biphenolate, PPhMe2, Alkylidene source | Alkylidene | W(O)(CHCMe2Ph)(rac-biphenolate)(PPhMe2) | acs.orgresearchgate.net |

| W(O)(CHCMe2Ph)L2Cl2 | Li2[ONO] | Alkylidene | W(O)(CHCMe2Ph)(ONO)(L) | mit.edu |

| W(O)(CHCMe2Ph)(ONO)(L) | Ethylene | Metallacyclobutane | W(O)(CH2CH2CH2)(ONO) | mit.edu |

| W(NAr)(CHCMe2Ph)(Biphen) | 13C-labeled ethylene | Metallacyclobutane | Unsubstituted tungstacyclobutane | nih.govresearchgate.net |

Tungsten-phenoxide chloro complexes are valuable precursors for the synthesis of tungsten alkyl derivatives via reaction with Grignard reagents. The chloride ligand in complexes like [WO(LR)Cl], where LR is a tripodal aminophenolate ligand, can be readily substituted by an alkyl group. acs.orgfigshare.com

Reactions of [WO(LR)Cl] with Grignard reagents such as methylmagnesium iodide (MeMgI) or neophylmagnesium chloride (PhMe2CCH2MgCl) yield the corresponding stable monoalkyl derivatives [WO(LR)(Me)] and [WO(LR)(CH2CMe2Ph)]. acs.org A similar strategy applies to dioxotungsten(VI) complexes. For example, treating WO2(L)Cl or the dimeric [WO2(L)]2O complexes, where L is a tridentate N2O ligand, with appropriate Grignard reagents produces tungsten alkyl complexes like WO2(L)(R), where R can be methyl, ethyl, or other alkyl groups. nih.gov

The Wittig reaction is a well-known method in organic chemistry for synthesizing alkenes from aldehydes or ketones using a phosphonium ylide (a Wittig reagent). wikipedia.orgmasterorganicchemistry.com In organometallic chemistry, an analogous transformation, often termed a Wittig-type or Wittig-like reaction, can occur where a metal-ligand multiple bond, such as a metal alkylidyne (M≡CR), reacts with a carbonyl compound. acs.orgnih.gov

For tungsten, this reactivity is exemplified by tungsten alkylidyne complexes. acs.org These complexes, featuring a tungsten-carbon triple bond, can react in a manner similar to a Wittig reagent. The reaction involves the [2+2] cycloaddition of the W≡C bond across the C=O bond of an aldehyde or ketone, forming a transient oxametallacyclobutene intermediate. This intermediate then fragments to yield an alkene and a tungsten oxo complex, paralleling the formation of an alkene and triphenylphosphine oxide in the classic Wittig reaction. wikipedia.orgnih.gov

Catalytic Applications of Tungsten Phenol Catalytic Systems

Olefin Metathesis and Polymerization

Tungsten-based catalysts were among the first discovered for olefin metathesis and continue to be relevant in various polymerization reactions. The incorporation of phenoxide ligands has been crucial in the development of well-defined, single-site catalysts with tunable properties. mit.eduresearchgate.net These ligands create a flexible coordination sphere around the tungsten center, influencing both steric accessibility and electronic characteristics, which are critical for catalytic performance. mit.eduresearchgate.net

Ring-Opening Metathesis Polymerization (ROMP) of Cyclic Olefins

Ring-Opening Metathesis Polymerization (ROMP) is a powerful chain-growth polymerization technique driven by the relief of ring strain in cyclic olefins. wikipedia.org Tungsten-based systems are highly effective catalysts for this process. wikipedia.orgyoutube.com The reaction proceeds via a metallacyclobutane intermediate, leading to the formation of unsaturated polymers. wikipedia.orgyoutube.com

Early heterogeneous ROMP catalysts often involved tungsten oxides on silica (B1680970) or other metal complexes, though the exact nature of the active species was not well-defined. mit.edu Modern homogeneous catalysts, including tungsten complexes with phenoxide ligands, offer greater control over the polymerization process. For instance, the ditungsten complex Na[W₂(µ-Cl)₃Cl₄(THF)₂] has been shown to be a highly efficient initiator for the ROMP of norbornene and its derivatives at room temperature. mdpi.com This system produces high molecular weight polynorbornene with high yields and notable cis-stereoselectivity (80–86% cis). mdpi.com

The choice of monomer is critical, as those with strongly coordinating functional groups like carboxylic acids (-COOH) or nitriles (-CN) can deactivate the tungsten catalyst. mdpi.com However, substrates with softer pendant groups, such as esters (-COOMe), are readily polymerized. mdpi.com

Table 1: ROMP of Norbornene Derivatives with Na[W₂(µ-Cl)₃Cl₄(THF)₂]

| Monomer | Pendant Group | Polymerization Outcome |

|---|---|---|

| Norbornene (NBE) | None | High yield, high MW, 80-86% cis |

| NBE-COOH | -COOH | Deactivation of catalyst |

| NBE-OH | -OH | Deactivation of catalyst |

| NBE-CN | -CN | Deactivation of catalyst |

| NBE-COOMe | -COOMe | Quantitative polymerization |

| Vinylnorbornene (VNBE) | -CH=CH₂ | Quantitative polymerization |

| Norbornadiene (NBD) | Second double bond | Quantitative polymerization (insoluble) |

Data sourced from research on the catalytic activity of the ditungsten complex. mdpi.com

Acyclic Diene Metathesis (ADMET) Polymerization

Acyclic Diene Metathesis (ADMET) is a step-growth condensation polymerization that utilizes olefin metathesis to form linear polymers from α,ω-dienes, with the concurrent release of a small volatile olefin, typically ethylene. acs.org The mechanism is similar to other olefin metathesis reactions, proceeding through a metal alkylidene intermediate. wikipedia.org

Classical catalyst systems based on tungsten, often involving aryloxo tungsten complexes, have been successfully employed in ADMET chemistry. semanticscholar.org These systems demonstrate the versatility of tungsten-phenoxide catalysts beyond ring-opening reactions. For example, polycarbostannanes have been synthesized using an aryloxo tungsten "classical" catalyst system, highlighting its utility in creating organometallic polymers. semanticscholar.org While ruthenium-based catalysts have become more common for ADMET due to their superior functional group tolerance, tungsten systems remain a foundational aspect of this polymerization technique. acs.orgnih.gov

Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis (RCM) is an intramolecular olefin metathesis reaction used to synthesize unsaturated rings of various sizes, from 5-membered rings up to large macrocycles. wikipedia.orgorganic-chemistry.org The reaction is entropically driven by the formation of a stable cyclic alkene and the release of volatile ethylene. organic-chemistry.orgharvard.edu

The first reported instances of RCM utilized tungsten catalysts. In 1980, Dider Villemin reported the synthesis of an exaltolide precursor using a WCl₆/Me₄Sn catalyst system. wikipedia.org Shortly after, Jiro Tsuji described a similar macrolide preparation catalyzed by WCl₆ and dimethyltitanocene (Cp₂TiMe₂). wikipedia.org These early tungsten-based systems, while groundbreaking, were often limited by their low tolerance for various functional groups. wikipedia.org This led to the subsequent development of more robust molybdenum and ruthenium catalysts, which are now more commonly used for RCM. wikipedia.orgharvard.edu Nevertheless, these initial discoveries with tungsten catalysts were pivotal in establishing RCM as a powerful tool in synthetic organic chemistry. wikipedia.org

Role of Phenoxide Ligands in Tunable Catalyst Activity and Stereoselectivity

Phenoxide (or more broadly, aryloxide) ligands are integral to the design of modern, high-performance tungsten and molybdenum metathesis catalysts. mit.eduresearchgate.net At least one aryloxide ligand is present in the vast majority of contemporary alkene and alkyne metathesis catalysts. mit.edu The primary role of these ligands is to provide a sterically and electronically "flexible" coordination sphere around the metal center. mit.eduresearchgate.net

By modifying the substituents on the phenol (B47542) ring, chemists can fine-tune the catalyst's properties:

Steric Tuning: Bulky substituents on the phenoxide ligand can create a well-defined pocket around the tungsten alkylidene, influencing which substrates can access the metal center and controlling the stereochemistry of the resulting polymer. mit.edu For example, biphenolate ligands have been used to direct an incoming olefin to one side of the metal-carbon bond, leading to the formation of cis,isotactic polymers. mit.edu

This ability to systematically modify the phenoxide ligand provides a rational approach to catalyst design, enabling the synthesis of polymers with specific tacticities (e.g., cis,isotactic vs. cis,syndiotactic) and controlling E/Z selectivity in metathesis reactions. mit.edu

Catalyst Activation Strategies (e.g., Cocatalysts, Heat, Lewis Acids)

Many tungsten-phenol catalytic systems require an activation step to generate the catalytically active species. Several strategies have been developed to achieve this activation.

Cocatalysts: "Classical" or early tungsten metathesis catalysts, such as tungsten hexachloride (WCl₆), are not active on their own and require a cocatalyst or activator. Organometallic compounds like tetramethyltin (B1198279) (Me₄Sn) and dimethyltitanocene (Cp₂TiMe₂) were used in the earliest RCM reactions to initiate catalysis. wikipedia.org Electrochemical reduction of WCl₆ in the presence of aluminum has also been shown to generate active species for ROMP. researchgate.net

Heat: Thermal activation is a common strategy, particularly in ROMP. Heat can be used to initiate the polymerization of a monomer-catalyst mixture, as seen in frontal ring-opening metathesis polymerization (FROMP), where an initial thermal stimulus triggers a self-sustaining reaction front. wikipedia.orgnsf.gov

Lewis Acids: The activity of well-defined tungsten oxo alkylidene complexes can be significantly enhanced by the addition of Lewis acids. For example, tris(pentafluorophenyl)borane (B(C₆F₅)₃) has been found to activate tungsten oxo complexes, enabling the polymerization of challenging norbornene and norbornadiene monomers that are difficult to polymerize with traditional initiators at room temperature. mit.edu

Pretreatment: For supported tungsten oxide catalysts, which are often used in heterogeneous catalysis, a pretreatment step is crucial for forming the active sites. escholarship.orgosti.gov Pretreating a silica-supported tungsten oxide catalyst in an inert atmosphere (like helium) or under hydrogen enhances its catalytic performance significantly compared to pretreatment in air. escholarship.orgescholarship.org This activation is attributed to the partial reduction of the tungsten oxide, creating active W(6+) species or multivalent oxidation states necessary for catalysis. escholarship.orgescholarship.org

Table 2: Common Activation Strategies for Tungsten-Based Metathesis Catalysts

| Activation Strategy | Catalyst Type | Example Activator/Condition | Application |

|---|---|---|---|

| Cocatalyst | WCl₆ | Me₄Sn, Cp₂TiMe₂, Electrochemical Reduction | RCM, ROMP wikipedia.orgresearchgate.net |

| Heat | Various (e.g., Grubbs' catalysts) | Thermal stimulus | FROMP wikipedia.orgnsf.gov |

| Lewis Acid | Tungsten oxo alkylidene complexes | B(C₆F₅)₃ | ROMP of difficult monomers mit.edu |

Oxidation and Epoxidation Reactions

Tungsten-based catalysts, including polyoxometalates and peroxopolyoxo complexes, are effective catalysts for various oxidation and epoxidation reactions, often utilizing hydrogen peroxide (H₂O₂) as a green oxidant. researchgate.netresearchgate.netacs.org In these systems, a complex anion, such as [PW₄O₂₄]³⁻, is often the active oxidizing species, formed from precursors like sodium tungstate (B81510) (Na₂WO₄) and phosphoric acid (H₃PO₄). researchgate.net

These reactions are frequently carried out in biphasic systems, where a phase-transfer catalyst (PTC) is necessary to transport the anionic tungsten species from the aqueous phase (containing H₂O₂) to the organic phase where the substrate resides. researchgate.net Quaternary ammonium (B1175870) salts are commonly employed as PTCs for this purpose. researchgate.net

Tungsten-phenol systems can also be applied in photocatalytic oxidations. For example, the heteropolyacid H₃PW₁₂O₄₀ can function as a photocatalyst for the direct oxidation of benzene to phenol using molecular oxygen. kyushu-u.ac.jp The addition of certain solvents can inhibit the over-oxidation of the phenol product. kyushu-u.ac.jp Furthermore, supported tungsten oxide catalysts are widely studied for environmental applications, such as the total oxidation of volatile organic compounds. mdpi.com The activity of these catalysts is linked to the specific tungsten oxide species present on the support surface, with certain coordinations (e.g., WO₆) showing higher activity in oxidative desulfurization than others. redalyc.org

Epoxidation of Olefins (e.g., Cyclooctene, Styrene, Limonene)

Tungsten-phenol catalytic systems have been extensively investigated for the epoxidation of various olefins, utilizing environmentally benign oxidants like hydrogen peroxide (H₂O₂). These catalysts exhibit high activity and selectivity, making them attractive for the synthesis of valuable epoxide intermediates.

Research has shown that tungsten-based polyoxometalates are highly effective for the epoxidation of limonene. In a solvent-free system, a tungsten-based polyoxometalate catalyst achieved approximately 95% conversion of H₂O₂ with 100% selectivity to limonene-1,2-epoxide within just 15 minutes at 323 K. acs.orgnih.govacs.org The reaction's efficiency is attributed to the catalyst's ability to activate H₂O₂ without significant unproductive decomposition. nih.gov Another study employing a novel tungsten-based polyoxometalate synthesized from sodium tungstate dihydrate, phosphoric acid, and sulfuric acid reported 96% limonene conversion with 80% selectivity to limonene-1,2-epoxide and 19% to limonene bis-epoxide, also within 15 minutes. researchgate.net

The epoxidation of styrene has been successfully carried out using sodium tungstate as a co-catalyst in a liquid-liquid phase transfer catalysis system with tetra-butyl ammonium bromide (TBAB). This system utilizes 30% aqueous hydrogen peroxide as the oxidant, with water being the only by-product, highlighting its green chemistry credentials. acs.org

Furthermore, a tungsten–bishydroxamic acid complex has been developed for the asymmetric epoxidation of a range of allylic and homoallylic alcohols. This catalytic process, using 30% aqueous H₂O₂, provides the corresponding epoxides in good yields (72-87%) and high enantiomeric excess (84-98% ee) at room temperature. researchgate.net

Table 1: Performance of Tungsten-Based Catalysts in Olefin Epoxidation

| Catalyst | Olefin | Oxidant | Conversion (%) | Selectivity (%) | Product | Reference(s) |

|---|---|---|---|---|---|---|

| Tungsten-based polyoxometalate | Limonene | H₂O₂ | ~95 (of H₂O₂) | 100 | Limonene-1,2-epoxide | acs.orgnih.govacs.org |

| Tungsten-based polyoxometalate | Limonene | H₂O₂ | 96 (of Limonene) | 80 | Limonene-1,2-epoxide | researchgate.net |

| Sodium tungstate / TBAB | Styrene | H₂O₂ | - | - | Styrene Oxide | acs.org |

| Tungsten–bishydroxamic acid | Cinnamyl alcohol | H₂O₂ | 87 (Yield) | 94 (ee) | (2R,3R)-3-phenyloxirane-2-yl)methanol | researchgate.net |

| Tungsten–bishydroxamic acid | α-Methylcinnamyl alcohol | H₂O₂ | 87 (Yield) | 84 (ee) | (2S,3R)-2-methyl-3-phenyloxiran-2-yl)methanol | researchgate.net |

Catalytic Oxidation of Alcohols, Hydrocarbons, and Ketones

Tungsten-based systems are also proficient catalysts for the oxidation of alcohols, hydrocarbons, and ketones to valuable carbonyl compounds and other oxygenated products. These reactions are crucial in both laboratory-scale synthesis and industrial chemical production.

The selective oxidation of cyclohexanol to cyclohexanone, a key intermediate in the production of nylon, has been achieved with high efficiency using a sodium tungstate catalyst. In a study utilizing 30 wt% hydrogen peroxide as the oxidant, the addition of phosphotungstic acid to the sodium tungstate system significantly increased the yield of cyclohexanone to 80.99% under optimized conditions (80 °C for 5 hours). researchgate.net

In the realm of hydrocarbon oxidation, a challenging transformation due to the inertness of C-H bonds, tungsten-containing catalysts have shown promise. A modified metal-organic framework, UiO-67-WO(O₂)₂, was used for the liquid-phase oxidation of cyclohexane with tert-butyl hydroperoxide (TBHP) as the oxidant. This catalytic system achieved a cyclohexane conversion of 9.4% with a combined selectivity of 78% for cyclohexanol and cyclohexanone (KA oil). mdpi.com While the conversion is modest, it represents a significant step in the selective oxidation of alkanes under relatively mild conditions.

Heteropolyoxometalates containing tungsten have been demonstrated as effective and recyclable catalysts for the oxidation of various alcohols with hydrogen peroxide in biphasic systems. These catalysts can selectively oxidize both benzylic and secondary alcohols to their corresponding carbonyl compounds in high yields at room temperature, without over-oxidation to carboxylic acids. thaiscience.info

Table 2: Tungsten-Catalyzed Oxidation of Alcohols and Hydrocarbons

| Catalyst | Substrate | Oxidant | Conversion (%) | Product(s) | Yield/Selectivity (%) | Reference(s) |

|---|---|---|---|---|---|---|

| Sodium tungstate / Phosphotungstic acid | Cyclohexanol | H₂O₂ | - | Cyclohexanone | 80.99 (Yield) | researchgate.net |

| UiO-67-WO(O₂)₂ | Cyclohexane | TBHP | 9.4 | Cyclohexanol & Cyclohexanone | 78 (Selectivity) | mdpi.com |

| [Hx-2PVxW12-x O40]5- | Benzyl Alcohol | H₂O₂ | >95 | Benzaldehyde | >98 (Selectivity) | thaiscience.info |

| [Hx-2PVxW12-x O40]5- | 2-Octanol | H₂O₂ | 85 | 2-Octanone | >98 (Selectivity) | thaiscience.info |

Phenol Mineralization and Degradation of Organic Pollutants

Tungsten-based materials, particularly tungsten trioxide (WO₃), have emerged as highly effective photocatalysts for the degradation and complete mineralization of persistent organic pollutants, including phenolic compounds. Their ability to absorb light and generate reactive oxygen species makes them suitable for environmental remediation applications.

Single-crystal WO₃ nanosheets have demonstrated remarkable performance in the photocatalytic ozonation (PCO) of phenols under visible light irradiation. This system achieved almost 100% mineralization of both phenol and 2-chlorophenol into CO₂ and H₂O in a short period. The high efficiency is attributed to the unique nanosheet morphology and single-crystal structure, which facilitate charge transport and provide ample active sites for surface reactions. nih.gov

Composite photocatalysts incorporating WO₃ have also shown enhanced activity. For instance, a CuO/WO₃/TiO₂ composite prepared by a sol-gel combustion method exhibited significantly higher photocatalytic activity for phenol degradation compared to its individual components. The pseudo-first-order rate constant for phenol degradation with this composite was 0.0621 min⁻¹, which is approximately 11.5 times greater than that of pure TiO₂. sharif.edu Furthermore, WO₃-based photocatalysts have proven effective in degrading a wide range of organic contaminants, including industrial dyes like methylene blue and rhodamine B, as well as pharmaceutical antibiotics. mdpi.com For example, a WO₃/graphene composite photocatalyst was capable of removing about 92% of methyl orange under xenon lamp irradiation for 120 minutes. nih.gov The degradation of 2,4-dichlorophenol, a priority pollutant, has also been investigated, showcasing the broad applicability of tungsten-based photocatalysts in water treatment. researchgate.netnih.gov

Table 3: Efficacy of Tungsten-Based Photocatalysts in Pollutant Degradation

| Catalyst | Pollutant | Light Source | Degradation Efficiency (%) | Reaction Time | Key Findings | Reference(s) |

|---|---|---|---|---|---|---|

| Single-crystal WO₃ nanosheets | Phenol, 2-Chlorophenol | Visible Light (with O₃) | ~100 (Mineralization) | Short | Complete mineralization to CO₂ and H₂O | nih.gov |

| CuO/WO₃/TiO₂ | Phenol | UV Light | >90 | 120 min | Rate constant 11.5 times greater than TiO₂ | sharif.edu |

| WO₃/graphene | Methyl Orange | Xenon Lamp | ~92 | 120 min | Enhanced activity due to composite structure | nih.gov |

| Ag/AgBr | 2,4-Dichlorophenol | Visible Light | 89.39 | 5 h | High photodegradation efficiency | researchgate.net |

Oxygen Atom Transfer Reactions

Tungsten complexes, particularly those with dioxo cores and coordinating ligands such as phenolates, are proficient catalysts for oxygen atom transfer (OAT) reactions. These reactions are fundamental in both biological systems and synthetic chemistry, involving the transfer of an oxygen atom from an oxygen donor to an acceptor.

A tungsten dioxo complex featuring a tridentate aminomonophenolate ligand, [WO₂Cl(L²)], has been shown to catalyze the OAT reaction from dimethyl sulfoxide (DMSO) to trimethyl phosphine (PMe₃). Notably, this tungsten complex exhibits faster OAT reactivity at room temperature compared to its molybdenum analogue, [MoO₂Cl(L²)]. rsc.org The electronic properties of the tungsten center, influenced by the phenolate (B1203915) ligand, are crucial for this enhanced reactivity.

In another study, tungsten(VI) dioxido complexes with pyridine-2-thiolate ligands, [WO₂(PyS)₂], were synthesized and their OAT catalytic activity was evaluated. These complexes also demonstrated higher efficiency in catalyzing the OAT from DMSO to both triphenylphosphine (PPh₃) and trimethylphosphine (PMe₃) when compared to the analogous molybdenum compounds. For the reaction with PPh₃, the tungsten complex achieved full conversion in 1.5 hours, whereas the molybdenum complex required 22 hours. nih.gov

Photo-induced OAT has also been explored using tungsten(VI) dioxo complexes with substituted salicylidene amino phenol (SAP) ligands. When irradiated, these complexes can catalyze the OAT between DMSO and PPh₃, achieving conversions of up to 78% after 3 hours. whiterose.ac.uk This highlights the potential for using light to drive these important transformations.

Table 4: Tungsten Complexes in Oxygen Atom Transfer (OAT) Reactions

| Catalyst | Oxygen Donor | Oxygen Acceptor | Key Findings | Reference(s) |

|---|---|---|---|---|

| [WO₂Cl(L²)] (L² = tridentate aminomonophenolate) | DMSO | PMe₃ | Faster OAT reactivity compared to the molybdenum analog. | rsc.org |

| [WO₂(PyS)₂] (PyS = pyridine-2-thiolate) | DMSO | PPh₃ | Full conversion in 1.5 h (vs. 22 h for Mo analog). | nih.gov |

| [WO₂(PyS)₂] (PyS = pyridine-2-thiolate) | DMSO | PMe₃ | Full conversion in 0.5 h (vs. 1.5 h for Mo analog). | nih.gov |

| Tungsten(VI) dioxo complexes with SAP ligands | DMSO | PPh₃ | Photo-induced OAT with up to 78% conversion in 3 h. | whiterose.ac.uk |

Hydrogenation and Hydrogenolysis Reactions

Tungsten-based catalysts are increasingly recognized for their potential in reductive processes, particularly in the context of biomass valorization. Their ability to selectively cleave C-O bonds and perform hydrodeoxygenation is crucial for converting lignin and its derivatives into valuable chemicals and fuels.

Selective C-O Cleavage in Phenols and Phenyl Ethers

The selective cleavage of the strong C-O bonds in phenols and phenyl ethers is a critical step in the depolymerization of lignin and the upgrading of bio-oils. Tungsten carbide (W₂C and WC) has emerged as a remarkably effective catalyst for this transformation.

A study demonstrated that tungsten carbide can achieve high yields of C-O cleavage products (up to 96.8%) from lignin model compounds under relatively low hydrogen pressure (0.69 MPa) in methanol. nih.gov The catalyst showed high activity not only for the cleavage of the prevalent β-O-4 linkages but also for the more resistant α-O-4 and β-β linkages in lignin. The W₂C catalyst on activated carbon (W₂C/AC) could be reused multiple times without a significant loss in activity for C-O bond cleavage. nih.gov

This high performance is attributed, in part, to the in situ hydrogen transfer from the methanol solvent, catalyzed by the tungsten carbide. The efficiency of the C-O bond cleavage is influenced by both electronic and steric effects of the lignin model compounds.

Hydrodeoxygenation (HDO) of Lignin and Lignin Model Compounds

Hydrodeoxygenation (HDO) is a key process for reducing the oxygen content of biomass-derived feedstocks, thereby increasing their energy density and stability. Tungsten-based catalysts, including phosphides and oxides, have shown significant promise in the HDO of lignin and its model compounds.

Tungsten phosphide (B1233454) (WP) has been investigated for the HDO of guaiacol (B22219), a common lignin model compound. Bulk WP was found to be highly selective for the production of phenol, achieving a selectivity of up to 84% at 380 °C, with guaiacol conversions reaching 90%. nih.gov In comparison, molybdenum phosphide (MoP) was more active but less selective towards phenol, producing more cyclohexane. nih.gov In another study, a carbon-supported tungsten phosphide catalyst yielded 67.0 mg/g of mixed phenols from the catalytic HDO of alkaline lignin. researchgate.net

In situ-generated tungsten oxides (WOₓ) from metal carbonyls have also been used for guaiacol HDO. At temperatures between 360-380 °C, WOₓ was found to be more selective towards aromatic products like benzene and xylenes compared to its molybdenum counterpart. Under optimized conditions (dodecane as solvent, 380 °C, 5 MPa H₂), a benzene-toluene-xylene (BTX) fraction was obtained with a 96% yield over the WOₓ catalyst. mdpi.com

Table 5: Performance of Tungsten Catalysts in Hydrodeoxygenation (HDO) Reactions

| Catalyst | Substrate | Main Product(s) | Conversion (%) | Selectivity/Yield (%) | Reference(s) |

|---|---|---|---|---|---|

| Tungsten Carbide (W₂C/AC) | 2-(2-methoxyphenoxy)-1-phenylethanol | Styrene, Phenol | ~100 | 96.8 (C-O cleavage products) | nih.gov |

| Tungsten Phosphide (WP) | Guaiacol | Phenol | 53-90 | 84 (for Phenol) | nih.gov |

| Tungsten Phosphide/C | Alkaline Lignin | Mixed Phenols | - | 67.0 mg/g (Yield) | researchgate.net |

| Tungsten Oxide (WOₓ) | Guaiacol | Benzene, Toluene (B28343), Xylenes (BTX) | >95 | 96 (Yield of BTX) | mdpi.com |

Role of Bifunctional Catalysts (e.g., Ru-WOx)

Bifunctional catalysts, such as ruthenium-tungsten oxide (Ru-WOx), are instrumental in the selective hydrogenolysis of phenols and phenyl ethers to produce arenes. researchgate.net These catalysts exhibit high activity in the direct cleavage of Csp2-O bonds, a typically challenging transformation that often leads to the saturation of the aromatic ring with other catalysts. researchgate.net The efficacy of Ru-WOx systems stems from the synergistic interplay between the hydrogenating sites of ruthenium and the Lewis acidic sites of tungsten oxide. researchgate.net This cooperative mechanism is crucial for the selective production of arenes from lignin-derived phenolic compounds, which are key components of bio-oil. researchgate.net

The catalytic hydrodeoxygenation (HDO) of guaiacol, a lignin model compound, serves as a prime example of the utility of these bifunctional catalysts. Over Ru/C catalysts, the reaction proceeds through the cleavage of the OCH3 bond to form catechol as a primary intermediate. researchgate.net In contrast, Mo/C catalysts can facilitate the demethoxylation of guaiacol to phenol over residual MoOx sites, while molybdenum carbide species promote the subsequent HDO of phenol. researchgate.net

Tungsten Phosphide Catalysts in Phenol Production

Tungsten phosphide (WP) has emerged as a highly selective catalyst for the production of phenol from guaiacol through hydrodeoxygenation. acs.orgnih.gov When compared to molybdenum phosphide (MoP), WP demonstrates superior selectivity for phenol, reaching up to 84% at 380°C. acs.orgnih.gov MoP, while more active with guaiacol conversions reaching 90–98%, tends to promote further hydrogenation, leading to products like cyclohexane. acs.orgnih.gov

The reaction pathway over phosphide catalysts involves the direct demethoxylation of guaiacol to form phenol. acs.org However, side reactions such as the formation of anisole, cresols, and cyclohexane can also occur, particularly with more active catalysts like MoP. acs.org Despite its lower activity, WP's ability to selectively cleave the methoxy group without significant hydrogenation of the aromatic ring makes it a more suitable catalyst for targeted phenol production. nih.gov

Condensation and Coupling Reactions

The Pechmann condensation is a classic method for synthesizing coumarins, which involves the reaction of a phenol with a β-ketoester under acidic conditions. wikipedia.orgresearchgate.netorganic-chemistry.org The reaction proceeds through an initial transesterification, followed by an intramolecular ring closure akin to a Friedel-Crafts alkylation, and concludes with a dehydration step. wikipedia.org While traditionally employing strong acids like sulfuric acid or Lewis acids like aluminum chloride, heterogeneous catalysts are also effective. wikipedia.orgresearchgate.net The reaction conditions can be harsh with simple phenols, but highly activated phenols like resorcinol can undergo the condensation under milder conditions. wikipedia.org

Luminescent tungsten(VI) complexes have been developed as effective photocatalysts for light-driven organic transformations, including C-C and C-B bond formation. nih.govresearchgate.net These air-stable, visible-light-absorbing complexes can be prepared on a gram scale and exhibit broad functional group tolerance. nih.govresearchgate.net They are capable of catalyzing a range of reactions, such as the borylation of aryl halides, reductive coupling of benzyl bromides for C-C bond formation, and decarboxylative coupling of redox-active esters of alkyl carboxylic acids. nih.govresearchgate.net The excited state reduction potentials of these tungsten complexes indicate they are good photo-oxidants, enabling these transformations. nih.gov

Photocatalytic Applications

Tungsten oxide (WO3) is a semiconductor material that has garnered significant attention as a visible-light photocatalyst, offering an advantage over UV-dependent catalysts like titanium dioxide (TiO2). nih.gov With a bandgap energy in the range of 2.4–2.8 eV, WO3 can absorb a broader portion of the visible light spectrum. nih.gov This property makes it suitable for applications such as the degradation of organic pollutants in water and the oxidation of volatile organic compounds. nih.govnih.gov

The photocatalytic mechanism of WO3 involves the generation of electron-hole pairs upon absorption of visible light. nih.gov These charge carriers then participate in redox reactions on the catalyst surface, leading to the degradation of pollutants. The efficiency of WO3 can be further enhanced by loading it with platinum nanoparticles, which has been shown to improve the mineralization of acetic acid and the oxidation of phenol in aqueous solutions. nih.gov Research has also demonstrated the use of monoclinic WO3 nanorods loaded with platinum for the photocatalytic oxidation of benzene to phenol under visible light, highlighting the potential of this material for selective organic transformations. acs.org

Direct Synthesis of Phenol from Benzene over Pt/WO₃ Photocatalysts

The direct, one-step synthesis of phenol from benzene using photocatalysis represents a promising green alternative to the conventional energy-intensive cumene process. mdpi.com Among various photocatalytic systems, platinum-loaded tungsten trioxide (Pt/WO₃) has demonstrated notable efficacy and high selectivity for this conversion under visible light irradiation. semanticscholar.orgacs.org

Research indicates that tungsten trioxide (WO₃) itself exhibits low activity for phenol formation. However, the introduction of platinum nanoparticles as a co-catalyst significantly enhances the photocatalytic activity for producing hydroxylated products like phenol and catechol. mdpi.com The photocatalytic process utilizes water and molecular oxygen as reactants, proceeding at room temperature and under ambient pressure. acs.orgdocumentsdelivered.com

Studies have shown that the loading amount of platinum on the WO₃ support is a critical parameter. The yield of phenol has been observed to increase significantly with Pt loading up to 0.2 atom%, after which the activity plateaus. mdpi.com Conversely, the highest selectivity for phenol is often achieved at a lower Pt concentration of around 0.1 atom%. mdpi.com The morphology and crystal structure of the WO₃ support also play a crucial role. For instance, Pt-loaded 1D monoclinic WO₃ nanorods (Pt/m-WNR) have shown higher activity compared to other Pt/WO₃ catalysts with different structures. acs.org

The reaction mechanism involves the generation of hydroxyl radicals (•OH). Isotope-labeling experiments have confirmed that holes generated on the Pt/WO₃ catalyst under illumination react primarily with water molecules to produce these •OH radicals. core.ac.uk These radicals then attack the benzene ring to form phenol. mdpi.comcore.ac.uk This selective oxidation of water by holes is a key reason for the high phenol selectivity observed with Pt/WO₃, as it minimizes non-selective direct oxidation of benzene by the holes themselves. core.ac.uk Furthermore, the photoexcited electrons are primarily involved in the two-electron reduction of molecular oxygen to produce hydrogen peroxide (H₂O₂), which does not significantly contribute to the undesirable further oxidation of the phenol product. core.ac.uk

The performance of Pt/WO₃ photocatalysts in the direct synthesis of phenol from benzene is summarized in the following table.

Table 1: Performance of Pt/WO₃ Catalysts in Photocatalytic Benzene Oxidation

| Catalyst | Irradiation Source | Reaction Time (h) | Benzene Conversion (%) | Phenol Selectivity (%) | Phenol Yield (μmol) | Reference |

|---|---|---|---|---|---|---|

| Pt/WO₃-K | UV light | 4 | ~69 | ~74 | - | mdpi.com |

| Pt/WO₃-K | Visible light (>400 nm) | 1 | - | ~84 | - | mdpi.com |

| Pt(0.2)-WO₃ | Visible light (420 < λ < 540 nm) | 20 | - | 47 | 29 | mdpi.com |

| Pt(0.2)-WO₃ | Visible light (420 < λ < 540 nm) | 70 | - | 64 | 40 | mdpi.com |

Photoinduced Electron-Hole Separation Effects

The efficiency of any photocatalytic process, including the synthesis of phenol over tungsten-based systems, is fundamentally dependent on the effective separation of photoinduced electron-hole pairs. rsc.org When a semiconductor photocatalyst like tungsten trioxide (WO₃) absorbs light with energy equal to or greater than its band gap, electrons are excited from the valence band to the conduction band, leaving behind positively charged "holes" in the valence band. semanticscholar.org For a successful photocatalytic reaction, these charge carriers must migrate to the catalyst surface and initiate redox reactions before they recombine, a process that releases energy as heat or light and reduces quantum efficiency. rsc.org

In tungsten-based catalytic systems, several factors and strategies are employed to enhance charge separation:

Role of Platinum Co-catalyst: The deposition of platinum nanoparticles on the WO₃ surface creates a Schottky barrier at the metal-semiconductor interface. acs.org This junction facilitates the transfer of photogenerated electrons from the WO₃ conduction band to the Pt particles. rsc.org This rapid trapping of electrons by platinum effectively separates them from the holes remaining in the WO₃ valence band, thereby suppressing electron-hole recombination and making the electrons available for reduction reactions, such as the reduction of O₂ to H₂O₂. core.ac.ukkyushu-u.ac.jp

Influence of Crystal Structure and Facets: The crystal structure and exposed facets of WO₃ can influence the spatial separation of charges. Different crystal facets can have different surface energies and electronic properties, which can drive photogenerated electrons and holes to separate onto different facets, thus inhibiting their recombination. rsc.org For example, the higher activity of monoclinic WO₃ nanorods has been attributed in part to a lower work function, which favorably forms a higher Schottky barrier with Pt, further suppressing charge carrier recombination. acs.org

The Role of Oxygen Vacancies: Defect engineering, specifically the introduction of oxygen vacancies (OVs) on the semiconductor surface, is an emerging and powerful strategy to promote charge separation. rsc.orgnih.gov Oxygen vacancies can act as trapping sites for photogenerated electrons. rsc.orgresearcher.life This trapping is temporary and reversible, enhancing charge separation by localizing electrons and preventing their immediate recombination with holes. rsc.org Studies have shown that an optimal concentration of oxygen vacancies is crucial; too few vacancies may not provide sufficient trapping sites, while an excessive concentration can act as recombination centers, ultimately hindering photocatalytic performance. rsc.org These vacancies are known to constitute donor states that can influence the electronic band structure and facilitate the activation of adsorbed molecules like O₂. nih.govhelmholtz-berlin.de

The interplay of these effects—the electron-scavenging action of the platinum co-catalyst, the intrinsic properties of the WO₃ support, and the presence of engineered defects like oxygen vacancies—creates a synergistic system that promotes efficient charge separation, leading to enhanced photocatalytic activity in the synthesis of phenol.

Table 2: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| Phenol | C₆H₅OH |

| Tungsten | W |

| Benzene | C₆H₆ |

| Platinum | Pt |

| Tungsten Trioxide | WO₃ |

| Catechol | C₆H₄(OH)₂ |

| Water | H₂O |

| Oxygen | O₂ |

| Hydroxyl radical | •OH |